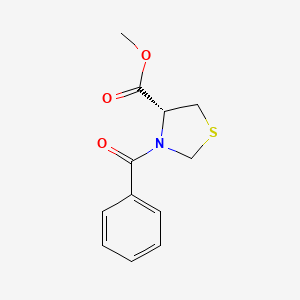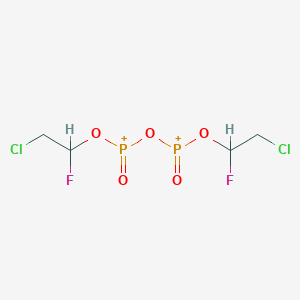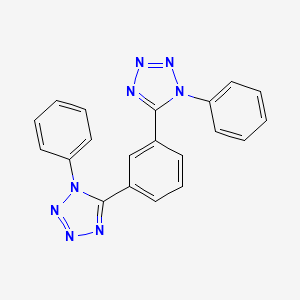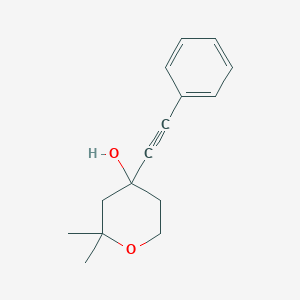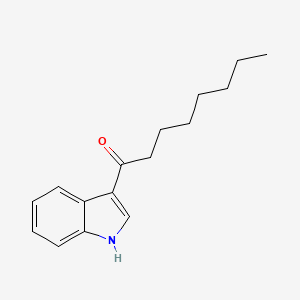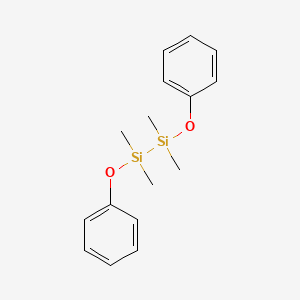
Benzeneacetonitrile, 2-nitro-5-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetonitrile, 2-nitro-5-(phenylthio)-: is an organic compound with the molecular formula C14H10N2O2S and a molecular weight of 270.31 g/mol . This compound is characterized by the presence of a benzene ring substituted with a nitro group, a phenylthio group, and an acetonitrile group. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetonitrile, 2-nitro-5-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-nitroaniline with thiophenol in the presence of a base such as potassium carbonate in dimethylformamide (DMF) under reflux conditions . The reaction typically proceeds with high yields and requires subsequent purification steps such as recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzeneacetonitrile, 2-nitro-5-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The phenylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted benzeneacetonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneacetonitrile, 2-nitro-5-(phenylthio)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzeneacetonitrile, 2-nitro-5-(phenylthio)- involves its interaction with specific molecular targets and pathways The nitro group can undergo reduction to form reactive intermediates that interact with cellular components The phenylthio group may also play a role in modulating the compound’s reactivity and interactions with biological molecules
Vergleich Mit ähnlichen Verbindungen
Comparison: Benzeneacetonitrile, 2-nitro-5-(phenylthio)- is unique due to the presence of both a nitro group and a phenylthio group on the benzene ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For example, Benzeneacetonitrile, 4-nitro- lacks the phenylthio group, which affects its reactivity and potential applications. Similarly, Benzeneacetonitrile, 5-fluoro-2-nitro- contains a fluorine atom, which influences its chemical behavior differently.
Eigenschaften
CAS-Nummer |
72301-69-0 |
|---|---|
Molekularformel |
C14H10N2O2S |
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
2-(2-nitro-5-phenylsulfanylphenyl)acetonitrile |
InChI |
InChI=1S/C14H10N2O2S/c15-9-8-11-10-13(6-7-14(11)16(17)18)19-12-4-2-1-3-5-12/h1-7,10H,8H2 |
InChI-Schlüssel |
HGFHIQLILHUBPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)
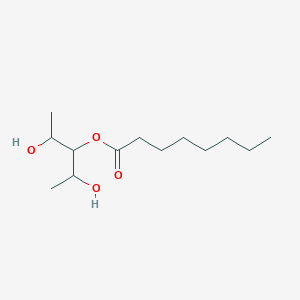
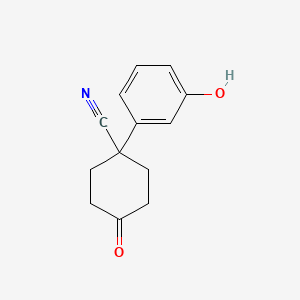
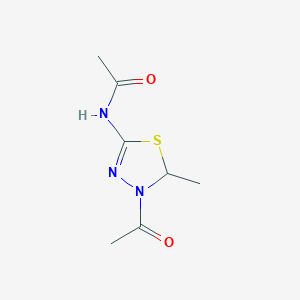
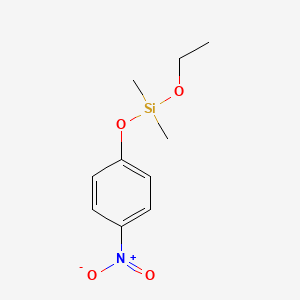
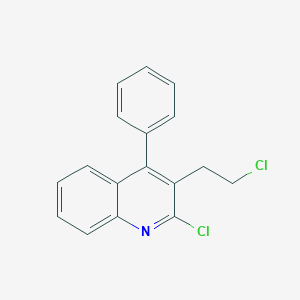
![2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14468864.png)
